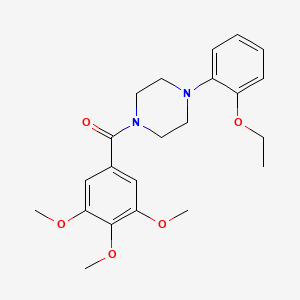
1-(2,5-dimethylphenyl)-4-(4-phenylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethylphenyl)-4-(4-phenylcyclohexyl)piperazine, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1977 by Alexander Shulgin, a renowned chemist and pharmacologist. Since then, 2C-E has gained popularity among the scientific community for its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(2,5-dimethylphenyl)-4-(4-phenylcyclohexyl)piperazine is not fully understood, but it is believed to act as a partial agonist of the serotonin 2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. By binding to this receptor, this compound may alter the activity of certain brain regions, leading to changes in mood and perception.
Biochemical and physiological effects:
This compound has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. In a study conducted by Halberstadt et al. (2011), it was found that this compound produced dose-dependent increases in heart rate and blood pressure in rats. These effects may be due to the activation of the sympathetic nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,5-dimethylphenyl)-4-(4-phenylcyclohexyl)piperazine in lab experiments is its unique chemical structure, which allows for the study of its effects on the serotonin 2A receptor. However, there are also several limitations to using this compound in lab experiments, including the potential for toxicity and the difficulty in obtaining the compound. Due to these limitations, researchers must exercise caution when working with this compound and follow strict safety protocols.
Zukünftige Richtungen
There are several future directions for research on 1-(2,5-dimethylphenyl)-4-(4-phenylcyclohexyl)piperazine, including the investigation of its potential therapeutic applications in the treatment of mental health disorders. Additionally, further studies are needed to determine the long-term effects of this compound on the brain and body. Finally, the development of safer and more efficient synthesis methods for this compound may facilitate further research on this compound.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic psychedelic drug with potential therapeutic applications in the treatment of mental health disorders. Its unique chemical structure and high affinity for the serotonin 2A receptor make it an interesting subject for scientific research. However, caution must be exercised when working with this compound due to its potential for toxicity and difficulty in obtaining the compound. Further research is needed to fully understand the effects of this compound on the brain and body, and to develop safer and more efficient synthesis methods.
Synthesemethoden
The synthesis of 1-(2,5-dimethylphenyl)-4-(4-phenylcyclohexyl)piperazine involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This compound is then reacted with 4-phenylcyclohexanone to form the final product, this compound. The synthesis of this compound requires advanced knowledge of organic chemistry and should only be attempted by experienced chemists.
Wissenschaftliche Forschungsanwendungen
1-(2,5-dimethylphenyl)-4-(4-phenylcyclohexyl)piperazine has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). In a study conducted by Nichols et al. (2018), it was found that this compound has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood and cognition. This suggests that this compound may have antidepressant and anxiolytic effects.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(4-phenylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2/c1-19-8-9-20(2)24(18-19)26-16-14-25(15-17-26)23-12-10-22(11-13-23)21-6-4-3-5-7-21/h3-9,18,22-23H,10-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBGGOCUGGEQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-2-{[2-(4-ethylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6098875.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6098876.png)
![1-(2-methoxy-5-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6098883.png)
![N'-(2-hydroxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B6098889.png)
![3-(2-hydroxybenzylidene)-1H-naphtho[2,3-b][1,4]diazepine-2,4,6,11(3H,5H)-tetrone](/img/structure/B6098900.png)
![2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-4H-chromen-4-one](/img/structure/B6098905.png)
![N-cyclopentyl-2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B6098916.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(2-pyrazinyl)propanamide](/img/structure/B6098923.png)
![5-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B6098925.png)
![N-butyl-3-({[3-(trifluoromethyl)benzoyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6098927.png)
![3-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6098950.png)

![{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6098972.png)